

Application Note: Analysis of Hexyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Hexyl crotonate*

CAS No.: 19089-92-0

Cat. No.: B1328794

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Abstract

This application note details a robust and reliable method for the identification and analysis of **hexyl crotonate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Hexyl crotonate** is a fatty acid ester known for its use as a flavoring and fragrance agent.[1] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methodology employs a standard non-polar capillary column for chromatographic separation, followed by electron ionization (EI) mass spectrometry for detection and identification.

Introduction

Hexyl crotonate (C₁₀H₁₈O₂, MW: 170.25 g/mol) is an organic compound classified as a fatty acid ester.[2][3] Its volatility and chemical properties make Gas Chromatography-Mass Spectrometry (GC-MS) an ideal analytical technique for its separation and identification. This application note presents a standardized protocol for the analysis of **hexyl crotonate**, which

can be adapted for various matrices. The method provides the necessary parameters for achieving good chromatographic resolution and obtaining a characteristic mass spectrum for unambiguous identification.

Experimental Protocol

A detailed experimental workflow for the GC-MS analysis of **hexyl crotonate** is provided below.

2.1. Sample Preparation

For a standard solution, dissolve **hexyl crotonate** in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of 100 µg/mL. For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be required.

2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Injector: Split/Splitless inlet
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes

- Ramp: 10°C/min to 280°C
- Hold: 5 minutes at 280°C
- Transfer Line Temperature: 280°C
- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Solvent Delay: 3 minutes

Data Presentation

The following table summarizes the key quantitative data for **hexyl crotonate** based on the experimental conditions and data from the NIST WebBook.[2]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of **hexyl crotonate**.



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Caption: Experimental workflow for GC-MS analysis of **hexyl crotonate**.



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Caption: Proposed fragmentation pathway of **hexyl crotonate** in EI-MS.

Conclusion

The GC-MS method described in this application note is suitable for the routine analysis of **hexyl crotonate**. The provided parameters for the gas chromatographic separation and mass spectrometric detection allow for the reliable identification of the target analyte. This protocol can serve as a starting point for method development and validation for the analysis of **hexyl crotonate** in various sample matrices.

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References

- [1. Showing Compound Hexyl crotonate \(FDB015069\) - FooDB \[foodb.ca\]](#)
- [2. 2-Butenoic acid, hexyl ester \[webbook.nist.gov\]](#)
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